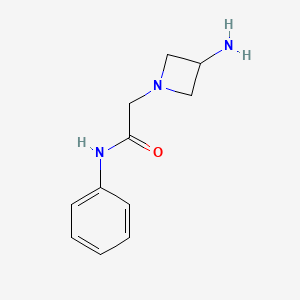
2-(3-aminoazetidin-1-yl)-N-phenylacetamide
Vue d'ensemble
Description
The compound “2-(3-aminoazetidin-1-yl)-N-phenylacetamide” is a derivative of azetidine, which is a four-membered ring with one nitrogen atom . The compound has an amine group attached to the azetidine ring and a phenyl group attached through an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-membered azetidine ring with an amine group at the 3-position. Attached to the azetidine ring through an acetamide linkage would be a phenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could contribute to basicity, while the amide linkage could participate in hydrogen bonding .Applications De Recherche Scientifique
Applications in Chemical Synthesis
Building Blocks in Organic Synthesis
2-(3-aminoazetidin-1-yl)-N-phenylacetamide is used as an electrophilic building block for synthesizing various organic compounds. For instance, it has been used in the synthesis of fused thiazolo[3,2-a]pyrimidinones, where N-aryl-2-chloroacetamides act as doubly electrophilic building blocks, facilitating ring annulations to produce thiazolo[3,2-a]pyrimidinone derivatives. These compounds are confirmed through analytical and spectral studies, including single-crystal X-ray data (Janardhan et al., 2014).
Synthesis of Heterocyclic Compounds
The compound is also involved in synthesizing heterocyclic structures, such as 2-[4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide. The synthesis process utilizes 1,2,4-triazoles and 2-chloro-N-phenylacetamides in PEG-400, highlighting advantages like good yields, less pollution, simple operations, and environmental friendliness (Wang Sheng-qing, 2010).
Designing Pharmacologically Active Agents
In pharmacology, this compound derivatives are explored for their potential as pharmacologically active agents. For example, they have been used in designing and synthesizing potent, selective, and brain-penetrating T-type calcium channel blockers. Such blockers are explored for treating generalized epilepsies, emphasizing solubility, brain penetration, and avoiding harmful metabolites (Bezençon et al., 2017).
Applications in Antibacterial and Antimicrobial Research
Antimicrobial and Antibacterial Activities
Some derivatives of this compound show promising antimicrobial and antibacterial activities. Studies have demonstrated the synthesis of such derivatives and their effectiveness against various bacteria and fungi, comparing their efficacy with standard drugs. This includes research on compounds like 2-(1H-1,2,3-Benzotriazol-1-yl)-N-Phenylacetamide derivatives, which exhibit good antimicrobial actions against several pathogens (Jamkhandi & Disouza, 2012).
Designing Antibacterial Agents
N-phenylacetamide derivatives containing 4-Arylthiazole moieties have been synthesized, showcasing significant antibacterial activities against different bacteria strains. These compounds, like N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, also demonstrate potential nematicidal activities, indicating their broad-spectrum utility in designing antibacterial agents (Lu et al., 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit cytotoxicity against various human cancer cell lines . These compounds may interact with key proteins or enzymes involved in cell proliferation and survival, leading to their cytotoxic effects.
Mode of Action
It is suggested that similar compounds may interact with their targets through hydrogen bond and hydrophobic interactions . This interaction could lead to changes in the normal functioning of the target proteins or enzymes, potentially inhibiting their activity and leading to cell death.
Biochemical Pathways
Based on the reported cytotoxic effects of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation and survival .
Pharmacokinetics
A compound with a similar structure was reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are crucial for drug metabolism and elimination.
Result of Action
Similar compounds have been reported to exhibit moderate to significant cytotoxicity against various human cancer cell lines . This suggests that the compound may induce cell death in these cancer cells, potentially through the inhibition of key proteins or enzymes involved in cell proliferation and survival.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(3-aminoazetidin-1-yl)-N-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine H3 receptors, acting as a partial agonist . The interaction with histamine H3 receptors suggests that this compound may influence neurotransmitter release and modulate central nervous system activity. Additionally, this compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assays, indicating its role in modulating intracellular signaling pathways . Furthermore, this compound has demonstrated an amnesic effect in mice, suggesting its potential impact on cognitive functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to histamine H3 receptors, where it acts as a partial agonist, leading to the modulation of neurotransmitter release . The binding mode of this compound to histamine H3 receptors is similar to that of histamine, indicating key interactions that facilitate its activity . Additionally, this compound exhibits weak activity on cytochrome P450 enzymes, suggesting minimal interference with metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates good metabolic stability, which allows it to maintain its activity over extended periods The long-term effects on cellular function and potential degradation products have not been extensively studied
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits an amnesic effect at a dosage of 5 mg/kg when administered intraperitoneally in mice Higher dosages may result in toxic or adverse effects, although specific threshold effects and toxicity levels have not been fully characterized
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound exhibits weak activity on cytochrome P450 enzymes, indicating minimal interference with metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound’s ability to cross the blood-brain barrier and its distribution within the central nervous system suggest its potential for modulating neurotransmitter release and cognitive functions
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical analysis. This compound’s ability to interact with histamine H3 receptors suggests its localization within cellular membranes where these receptors are present Additionally, any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied
Propriétés
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-6-14(7-9)8-11(15)13-10-4-2-1-3-5-10/h1-5,9H,6-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHFCGUOGSQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)

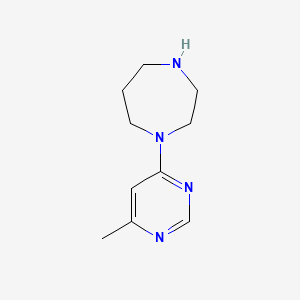
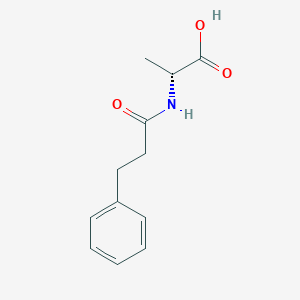
amine](/img/structure/B1490492.png)
![1-[(Diethylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1490493.png)
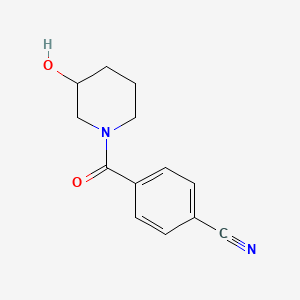
![1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1490496.png)
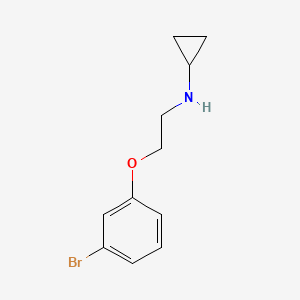
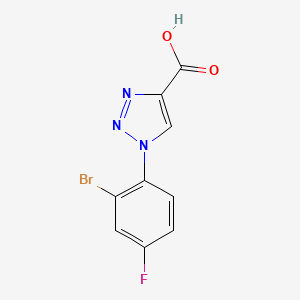
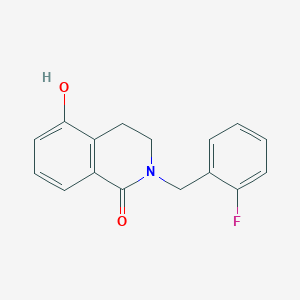
![2-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B1490502.png)
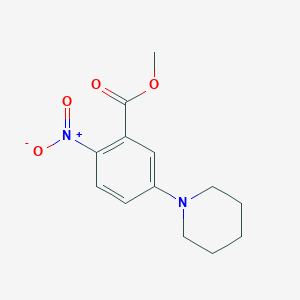
![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)
